2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a mixture of compound 5 (0.34 g, 0.92 mmol), compound 12a (0.444 g, 2.48 mmol), and DIPEA (0.57 mL, 3.3 mmol) in DMSO (10 mL) was stirred at 80 °C for 8 h. The mixture was then cooled to room temperature and quenched with water .Scientific Research Applications
Radioligand Development for PET Imaging
Compounds with structural elements similar to 2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide have been explored for their potential as radioligands in positron emission tomography (PET) imaging. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have shown selective ligand binding to the translocator protein (18 kDa), which is significant for imaging neuroinflammatory processes and potentially other diseases using PET (Dollé et al., 2008).
Fluorogenic Dyes and Optical Materials
Research into the synthesis and application of imidazo[1,5-a]pyridine derivatives has revealed their potential as fluorogenic dyes with large Stokes shifts. This property is crucial for developing materials with specific optical properties, indicating potential applications in creating luminescent materials and sensors (Volpi et al., 2017).
Novel Ligands for Melatonin Receptors
Imidazo[1,2-a]pyridines have been designed and synthesized as novel classes of melatonin receptor ligands. These compounds exhibit varying affinities for MT1 and MT2 receptors, suggesting potential applications in treating sleep disorders and regulating circadian rhythms (El Kazzouli et al., 2011).
Anticancer Activity
Certain fluoro-substituted compounds have shown anticancer activity, particularly against lung cancer cell lines. This suggests that similar structures, including this compound, could be explored for their potential in developing novel anticancer therapies (Hammam et al., 2005).
Mechanism of Action
It’s worth noting that compounds with the imidazo[1,2-a]pyridine structure, like the one , are recognized as important in medicinal chemistry due to their wide range of applications . They are often used as a scaffold in drug design .
Additionally, compounds with similar structures have been found to inhibit tropomyosin receptor kinases (TrkA/B/C), which are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-28-21-10-9-19-24-18(13-26(19)25-21)15-3-2-4-17(12-15)23-20(27)11-14-5-7-16(22)8-6-14/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMPCVGVWQUFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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